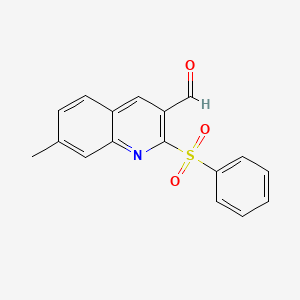

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde

Beschreibung

Crystallographic Analysis of Core Quinoline Framework

The quinoline core of 7-methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde adopts a planar fused bicyclic structure, as confirmed by X-ray diffraction studies of related compounds. The quinoline ring system (C1–C9/N1) exhibits a root-mean-square (RMS) deviation of 0.007 Å from planarity, comparable to 2-chloro-7-methylquinoline-3-carbaldehyde. Key bond lengths include:

- C2–C3: 1.452 Å (quinoline backbone)

- N1–C9: 1.318 Å (pyridine-like nitrogen conjugation)

- C3–C10 (aldehyde): 1.492 Å

The phenylsulfonyl group at position 2 creates a dihedral angle of 43.5° with the quinoline plane, while the methyl group at position 7 remains coplanar (deviation <0.02 Å). Crystallographic parameters are summarized below:

| Parameter | Value | Source Compound |

|---|---|---|

| Space group | P2~1~/n (monoclinic) | 2-Chloro-7-methyl analog |

| Unit cell dimensions | a=15.458 Å, b=3.938 Å | |

| c=16.923 Å, β=112.85° | ||

| Z-value | 4 |

Electronic Effects of Phenylsulfonyl Substituent on Aromatic System

The phenylsulfonyl group exerts strong electron-withdrawing effects via resonance (-M) and inductive (-I) mechanisms:

- Hammett σ~para~ = +0.86 for –SO~2~Ph, significantly deshielding the quinoline ring.

- Reduced electron density at C2 (NMR δ~C2~ = 142.3 ppm vs. δ~C4~ = 128.7 ppm).

- Frontier molecular orbital analysis shows:

This electronic perturbation increases electrophilicity at C3 (aldehyde position), facilitating nucleophilic additions. Comparative IR data reveals:

- C=O stretch at 1685 cm^-1^ (redshifted 15 cm^-1^ vs. non-sulfonylated analogs)

- S=O asymmetric stretch at 1362 cm^-1^

Conformational Analysis Through X-ray Diffraction Studies

X-ray structures reveal three key conformational features:

- Sulfonyl group orientation : O=S=O plane forms 78.4° angle with attached phenyl ring

- Aldehyde torsion : C2–C3–C10=O torsion angle = -9.6° (syn-periplanar)

- Phenyl ring twist : Dihedral angle of 43.5° relative to quinoline plane

Notable non-covalent interactions:

- C–H···O hydrogen bonding between aldehyde H and sulfonyl O (2.89 Å)

- Offset π-stacking (3.7 Å interplanar distance) between quinoline rings

Comparative Molecular Geometry With Related 3-Carbaldehyde Quinolines

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-7-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c1-12-7-8-13-10-14(11-19)17(18-16(13)9-12)22(20,21)15-5-3-2-4-6-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHHVDFPDCKNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Sulfonylation: The phenylsulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

Formylation: The carbaldehyde group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 7-Methyl-2-(phenylsulfonyl)quinoline-3-carboxylic acid.

Reduction: 7-Methyl-2-(phenylsulfonyl)quinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Research indicates that quinoline derivatives, including 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde, exhibit neuroprotective effects. These compounds have been evaluated for their ability to mitigate neuronal damage during ischemic events. For instance, studies have shown that certain derivatives can enhance neuroprotection in cellular models of ischemia, suggesting potential therapeutic applications in stroke management .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum activity against various pathogens. The presence of the phenylsulfonyl group may enhance the antibacterial efficacy of the compound, making it a candidate for developing new antimicrobial agents .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that incorporate sulfonylation and quinoline ring formation. Efficient synthetic methods have been developed to produce this compound alongside various derivatives, which can be tailored for specific applications in drug discovery and development .

Functionalization Potential

This compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo further functionalization makes it valuable in creating diverse chemical entities with potential biological activities. For example, modifications can lead to new derivatives with enhanced pharmacological profiles or improved solubility characteristics .

Material Science Applications

Organic Electronics

In material science, compounds like this compound are explored for their electronic properties. Quinoline-based materials have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics and photostability . The incorporation of sulfonyl groups may improve the solubility and processability of these materials.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Methyl-6-quinolinecarbaldehyde (CAS: 108166-03-6)

- Structure : Features a methyl group at the 2-position and a carbaldehyde at the 6-position, differing in substitution pattern from the target compound.

- Properties: Molecular weight 171.19 g/mol, melting point 96–99°C. The absence of a sulfonyl group reduces molecular weight and likely enhances solubility in non-polar solvents compared to the target compound .

- Reactivity : The aldehyde at the 6-position may exhibit distinct reactivity in nucleophilic additions due to steric and electronic differences.

2-Methyl-6-quinolinecarboxylic Acid (CAS: 635-80-3)

- Structure : Replaces the carbaldehyde with a carboxylic acid group.

- Properties : Molecular weight 187.19 g/mol, melting point 250°C (decomposition). The carboxylic acid group increases intermolecular hydrogen bonding, leading to a significantly higher melting point than aldehyde analogs .

7-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde

- Structure : Substitutes the phenylsulfonyl group with a piperidinyl moiety.

- Properties: The basic piperidinyl group likely improves solubility in acidic conditions, contrasting with the sulfonyl group’s electron-withdrawing effects. Structural coordinates suggest a bulkier substituent, which may hinder certain reactions (e.g., electrophilic substitution at the quinoline core) .

Reactivity and Selectivity

- Sulfonyl Group Impact: The phenylsulfonyl group in the target compound may participate in elimination reactions, as proposed in , where sulfone formation and subsequent acid elimination drive reaction mechanisms. This contrasts with non-sulfonated analogs, which lack such pathways .

- Z-Selectivity: notes that sulfonylated derivatives exhibit Z-selectivity in certain reactions, attributed to steric and electronic effects of the sulfonyl group. This selectivity is absent in compounds with smaller substituents (e.g., methyl or ethoxy groups) .

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Notable Reactivity Features |

|---|---|---|---|---|

| 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde | 311.36 | N/A | Phenylsulfonyl, carbaldehyde | Sulfone elimination, Z-selectivity |

| 2-Methyl-6-quinolinecarbaldehyde | 171.19 | 96–99 | Methyl, carbaldehyde | Nucleophilic addition at C6 |

| 2-Methyl-6-quinolinecarboxylic acid | 187.19 | 250 (dec.) | Methyl, carboxylic acid | High thermal stability, H-bonding |

| 7-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | N/A | N/A | Piperidinyl, carbaldehyde | Enhanced solubility in acidic media |

Biologische Aktivität

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO2S. The compound features a quinoline core substituted with a phenylsulfonyl group and an aldehyde functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.125 µg/mL to 31.125 µg/mL against pathogens like E. coli and C. albicans .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3l | 7.812 | Against E. coli |

| 3l | 31.125 | Against C. albicans |

Anticancer Properties

The anticancer potential of quinoline derivatives has been widely investigated. Studies indicate that these compounds can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, some quinoline derivatives have been explored for their neuroprotective properties. For example, certain compounds have shown promise in protecting neuronal cells from ischemic damage, with significant improvements in cell viability observed in experimental models .

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting the proliferation of pathogens or cancer cells.

- Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways that influence cell survival and apoptosis.

- Gene Expression Alteration : Changes in gene expression profiles associated with stress responses may also contribute to its protective effects in neuronal cells.

Case Studies

Several studies highlight the efficacy of quinoline derivatives:

- Study on Antimicrobial Activity : A recent investigation found that a series of quinoline derivatives exhibited broad-spectrum antimicrobial activity, with particular emphasis on a derivative similar to this compound showing enhanced potency against E. coli .

- Neuroprotection Research : Another study focused on the neuroprotective effects of quinoline compounds during ischemic conditions, demonstrating that specific substitutions on the quinoline ring significantly enhanced protective outcomes .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 7-methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde?

The compound is synthesized via multi-step routes involving cyclization and condensation reactions. A typical approach includes:

- Cyclization : Reaction of amino acids with o-phenylenediamine in ethanol and HCl to form substituted quinoline intermediates .

- Vilsmeier-Haack Reaction : Introduction of the carbaldehyde group using DMF and POCl₃ under controlled conditions (e.g., ice bath, 70°C for 16 hours) .

- Sulfonylation : Addition of phenylsulfonyl groups via nucleophilic substitution or condensation . Key considerations include solvent choice (polar aprotic solvents for sulfonylation), temperature control, and purification via column chromatography.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to identify protons and carbons adjacent to sulfonyl and aldehyde groups, with characteristic shifts (e.g., aldehyde proton at ~10 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% deviation .

Q. What functional groups dictate the reactivity of this compound?

The compound’s reactivity is influenced by:

- Aldehyde Group : Participates in nucleophilic additions (e.g., Schiff base formation with amines) .

- Phenylsulfonyl Group : Acts as an electron-withdrawing group, enhancing electrophilicity at the quinoline ring and enabling substitution reactions .

- Methyl Substituent : Modulates steric effects and electronic density on the quinoline scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during sulfonylation?

Advanced optimization involves:

- Temperature Gradients : Sulfonylation at 0–5°C minimizes side reactions, followed by gradual warming to 70°C for completion .

- Catalyst Screening : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance sulfonyl group incorporation .

- In Situ Monitoring : Use of TLC or HPLC to track reaction progress and isolate intermediates .

Q. What strategies address regioselectivity challenges in functionalizing the quinoline ring?

Regioselectivity is controlled by:

- Directing Groups : The phenylsulfonyl moiety directs electrophilic substitution to the 2-position, while the methyl group influences C-7 reactivity .

- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .

- Protection/Deprotection : Temporary blocking of the aldehyde group to focus reactivity on the sulfonyl-quinoline system .

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

Discrepancies often arise from polymorphism or solvent inclusion. Mitigation strategies include:

- Multi-Technique Validation : Cross-referencing XRD data (e.g., using SHELXL ) with solid-state NMR and IR spectroscopy.

- Hydrogen Bond Analysis : Graph set analysis (Etter’s formalism) to identify packing patterns that may alter observed vs. calculated structures .

- Mercury Software : Visualization of crystal voids and intermolecular interactions to explain structural deviations .

Q. What methodologies are used to evaluate the biological activity of derivatives of this compound?

Advanced pharmacological profiling involves:

- In Vitro Assays : Disc diffusion or microbroth dilution for antimicrobial activity (e.g., against E. coli, S. aureus) .

- Structure-Activity Relationship (SAR) : Systematic modification of the aldehyde/sulfonyl groups to correlate substituents with potency .

- Molecular Docking : Simulations to predict binding affinity with target proteins (e.g., bacterial enzymes or cancer biomarkers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.